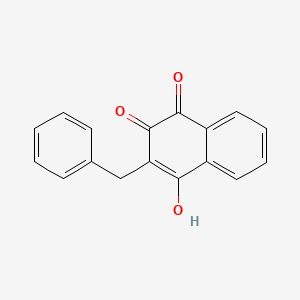

3-Benzyl-4-hydroxy-naphthalene-1,2-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

15451-41-9 |

|---|---|

Molecular Formula |

C17H12O3 |

Molecular Weight |

264.27 g/mol |

IUPAC Name |

3-benzyl-4-hydroxynaphthalene-1,2-dione |

InChI |

InChI=1S/C17H12O3/c18-15-12-8-4-5-9-13(12)16(19)17(20)14(15)10-11-6-2-1-3-7-11/h1-9,18H,10H2 |

InChI Key |

KFSLLTMYOUXBKS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3C(=O)C2=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Benzyl 4 Hydroxy Naphthalene 1,2 Dione and Its Functionalized Derivatives

De Novo Synthetic Routes to the 4-Hydroxy-naphthalene-1,2-dione Core

The construction of the fundamental 4-hydroxy-naphthalene-1,2-dione structure can be achieved through various synthetic pathways, starting from either naphthalene-based precursors or by building the ring system through cycloaddition and annulation reactions.

A primary strategy for forming the 1,2-naphthoquinone (B1664529) core involves the oxidation of suitably substituted naphthalene (B1677914) derivatives. The selection of the starting material is crucial for ensuring the correct positioning of the hydroxyl group and the dione (B5365651) functionality.

One of the most direct methods involves the oxidation of 1,2-dihydroxynaphthalene. This precursor, which already contains the necessary oxygen atoms in the correct positions, can be converted to the corresponding 1,2-quinone through various oxidizing agents. This transformation is a key step in the metabolic pathways of naphthalene degradation by certain bacteria, where enzymes facilitate the oxidation. mdpi.comwikipedia.org In a laboratory setting, chemical oxidants are employed.

Another effective precursor is 1-amino-2-naphthol. The oxidation of this compound, typically with an oxidizing agent like ferric chloride in an acidic medium, provides a high-yield route to the parent 1,2-naphthoquinone. orgsyn.org This method is noted for its efficiency and the ability of ferric chloride to selectively oxidize the aminonaphthol without significantly degrading the resulting quinone product at low temperatures. orgsyn.org While this produces the parent quinone, adaptation of this method using a 4-hydroxy-substituted aminonaphthol precursor would lead directly to the desired core structure.

The Teuber reaction, which utilizes Fremy's salt (potassium nitrosodisulfonate), is a classic and powerful method for the oxidation of phenols and naphthols to quinones. researchgate.netacs.org This reaction is particularly valuable for generating ortho-quinones from phenols with a free para-position. Applying this methodology, a suitably substituted naphthol could be oxidized to generate the 4-hydroxy-naphthalene-1,2-dione core. For instance, the oxidation of 1,5-dihydroxynaphthalene with chromium trioxide is a known route to Juglone (a 1,4-naphthoquinone), demonstrating the utility of oxidation for producing quinone systems from diol precursors. wikipedia.org

| Precursor | Reagent/Reaction | Product | Yield | Reference |

| 1-Amino-2-naphthol HCl | Ferric chloride, HCl, H₂O | 1,2-Naphthoquinone | 93-94% | orgsyn.org |

| 1,5-Naphthalenediol | Fremy's Salt | 5-Hydroxy-1,4-naphthoquinone (Juglone) | Good | researchgate.net |

| Substituted Naphthols | Fremy's Salt (Teuber Reaction) | Corresponding o-Naphthoquinones | Varies | acs.org |

| Methoxy-substituted naphthalenes | Trivalent-iodine reagent | 1,2-Naphthoquinones | Good | rsc.org |

De novo synthesis of the naphthalene ring system itself provides an alternative and versatile route to the 1,2-dione core, often allowing for the construction of highly substituted derivatives. These methods typically involve building the bicyclic structure first, followed by an oxidation step to reveal the quinone.

A notable approach involves a one-pot, palladium-catalyzed annulation process starting from simple alkynes. This method can be used to construct substituted methoxy-naphthalenes, which are then efficiently oxidized to the corresponding 1,2-naphthoquinones using a trivalent-iodine-mediated reagent. rsc.org This strategy is particularly powerful for creating analogues of biologically active natural products. rsc.org

Diels-Alder, or [4+2] cycloaddition, reactions are a cornerstone of six-membered ring synthesis. While frequently used to generate 1,4-naphthoquinones, this strategy can be adapted. researchgate.net For example, a reaction between a 4-hydroxy-2-pyrone and an aryne intermediate (generated from an o-silylaryl triflate) proceeds through a Diels-Alder reaction followed by decarboxylation to yield highly substituted naphthalenes. rsc.org These naphthalene products, depending on their substitution pattern, could then be subjected to oxidation to form the 1,2-dione core.

Rhodium-catalyzed [2+2+2] cycloadditions between diynes and benzoquinones have also been developed as a step-economical method for accessing naphthoquinone structures. acs.org Although this often yields 1,4-naphthoquinones, the versatility of the cycloaddition approach allows for the construction of diverse substitution patterns on the aromatic ring, which can influence subsequent functionalization or oxidation steps.

| Reaction Type | Reactants | Key Features | Reference |

| Palladium-Catalyzed Annulation | Alkynes | Forms methoxy-naphthalenes, followed by oxidation to 1,2-naphthoquinones. | rsc.org |

| [4+2] Cycloaddition | 4-Hydroxy-2-pyrone + Aryne | Forms multisubstituted naphthalenes suitable for later oxidation. | rsc.org |

| Rh-Catalyzed [2+2+2] Cycloaddition | Diyne + Benzoquinone | Tandem cycloaddition-oxidation sequence to form naphthoquinone core. | acs.org |

Installation of the Benzyl (B1604629) Moiety at the C-3 Position

Once the 4-hydroxy-naphthalene-1,2-dione core is obtained, the benzyl group must be installed at the C-3 position. This position is part of an active methylene group, flanked by a ketone and an enol, making it amenable to a variety of C-C bond-forming reactions.

Direct formation of the C-C bond between the C-3 position and a benzyl group can be envisioned through several pathways. One plausible route is the direct alkylation of the enolate of 4-hydroxy-naphthalene-1,2-dione with a benzyl halide, such as benzyl bromide. This reaction is analogous to the C3-alkylation of menadiol (2-methyl-1,4-naphthalenediol) in mild basic conditions. nih.gov

Another approach involves a photoinduced reaction. It has been shown that 1,2-naphthoquinone can react with alkanals under photochemical conditions to yield 3-acyl-1,2-naphthalenediols. oup.com Applying this logic, a reaction with phenylacetaldehyde would install a phenylacetyl group at the C-3 position. Subsequent reduction of the ketone function (e.g., via Wolff-Kishner or Clemmensen reduction) would yield the desired benzyl group. The diol would then be re-oxidized to the dione.

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single pot by combining three or more reactants. While extensively studied for the 1,4-naphthoquinone (B94277) isomer, lawsone (2-hydroxy-1,4-naphthoquinone), the principles can be applied to the 1,2-dione system. researchgate.netresearchgate.net

A likely MCR pathway would involve the reaction of 4-hydroxy-naphthalene-1,2-dione, benzaldehyde, and a third component. A common MCR involves an initial Knoevenagel or aldol-type condensation between the active methylene compound (the naphthoquinone) and the aldehyde, followed by a subsequent reaction, such as a Michael addition. rsc.orgresearchgate.net For instance, a pseudo-four-component reaction between 2-hydroxy-1,4-naphthoquinone (B1674593), an aromatic aldehyde, and piperidine leads to the formation of 3,3'-(arylmethylene)bis(2-hydroxynaphthalene-1,4-diones). orgsyn.org This demonstrates the reactivity of the C-3 position toward aldehydes in a multicomponent setting.

The most direct and versatile method for synthesizing 3-Benzyl-4-hydroxy-naphthalene-1,2-dione is the functionalization of the pre-formed 4-hydroxy-naphthalene-1,2-dione core. This approach leverages the reactivity of the C-3 active methylene position.

A highly effective two-step sequence involves an initial Knoevenagel condensation followed by reduction. wikipedia.org

Knoevenagel Condensation : The active methylene group at C-3 of 4-hydroxy-naphthalene-1,2-dione can react with benzaldehyde in the presence of a weak base catalyst (such as piperidine or an ammonium salt) to form a 3-benzylidene-4-hydroxy-naphthalene-1,2-dione intermediate. sigmaaldrich.comtue.nl This reaction is a classic method for forming α,β-unsaturated carbonyl compounds. wikipedia.org

Reduction : The carbon-carbon double bond of the benzylidene intermediate is then selectively reduced to a single bond to afford the final 3-benzyl product. This can be achieved through various standard methods, such as catalytic hydrogenation using hydrogen gas and a palladium catalyst (H₂/Pd-C) or by transfer hydrogenation.

This two-step process is a reliable and high-yielding route for installing the benzyl moiety onto the pre-formed naphthoquinone scaffold.

| Reaction | Reactants | Intermediate/Product | Key Features | References |

| Knoevenagel Condensation | 4-Hydroxy-naphthalene-1,2-dione + Benzaldehyde | 3-Benzylidene-4-hydroxy-naphthalene-1,2-dione | Base-catalyzed condensation at the active methylene C-3 position. | wikipedia.orgresearchgate.net |

| Catalytic Hydrogenation | 3-Benzylidene intermediate + H₂/Pd-C | This compound | Selective reduction of the exocyclic C=C double bond. | N/A |

| Michael Addition | 2-Hydroxy-1,4-naphthoquinone + Nitroalkenes | 3-substituted-1,4-naphthoquinone | Demonstrates nucleophilic character of the C-3 position in the isomeric system. | acs.orgnih.gov |

Synthesis of Structurally Modified Analogs of this compound

The core structure of this compound offers multiple sites for chemical modification. The synthesis of analogs focuses on altering the benzyl side chain, the hydroxyl group, and the naphthoquinone core to explore structure-activity relationships.

Elaboration of the Benzyl Group

Modification of the benzyl group at the 3-position is a key strategy for creating diverse analogs. This can involve introducing various substituents on the aromatic ring of the benzyl moiety or altering the benzylic methylene bridge.

One approach involves the synthesis of derivatives with complex side chains, such as 3-alkyldiarylether groups, which are structurally analogous to substituted benzyl moieties. For instance, compounds like 2-hydroxy-3-(4-[4-(trifluoromethoxy)phenoxy]benzyl)naphthalene-1,4-dione have been synthesized to enhance metabolic stability. nih.gov The synthesis of these complex side chains can be achieved through methods like radical alkylation or proline-catalyzed three-component reductive alkylation. nih.gov

A library of polysubstituted 3-benzylmenadione (2-methyl-1,4-naphthoquinone) derivatives has been established, showcasing extensive functionalization on the benzyl group. Methodologies such as the silver-catalyzed Kochi-Anderson radical decarboxylation and palladium-catalyzed reactions have been employed to introduce biphenyl analogs and other variations to the benzylic chain. researchgate.net

Table 1: Examples of Benzyl Group Elaboration

| Starting Material | Reaction/Method | Modified Product | Reference |

|---|---|---|---|

| 2-Hydroxy-1,4-naphthoquinone | Reductive Alkylation | 2-Hydroxy-3-(4-[4-(trifluoromethoxy)phenoxy]benzyl)naphthalene-1,4-dione | nih.gov |

| 6-Fluoromenadione & Phenylacetic Acid | Kochi-Anderson Reaction | 6-Fluoro-3-benzylmenadione | researchgate.net |

Manipulation of the Hydroxyl Functionality

The hydroxyl group at the 4-position is another prime target for structural modification, commonly through alkylation or etherification to produce alkoxy or aryloxy derivatives.

A notable method involves the O-alkylation of 2-hydroxy-1,4-naphthoquinone using alkoxymethyl chlorides. The course of this reaction is highly dependent on the choice of base. For example, using sodium hydride (NaH) can lead to O-alkoxymethylated products, while employing potassium carbonate (K2CO3) can result in the formation of O-alkylated derivatives with high selectivity. jst.go.jp This controlled reactivity allows for the specific introduction of different ether functionalities at the 4-position.

Initial studies on the protection of the hydroxyl group with chloromethyl methyl ether (MOMCl) in the presence of a base unexpectedly showed that O-methylation could occur alongside the expected methoxymethylation, highlighting the nuanced reactivity of this functional group. jst.go.jp

Table 2: Selective O-Alkylation of 2-Hydroxy-1,4-naphthoquinone

| Reagent | Base | Product Type | Yield | Reference |

|---|---|---|---|---|

| Methoxymethyl chloride | NaH | O-Methoxymethylated | High | jst.go.jp |

| Methoxymethyl chloride | K2CO3 | O-Methylated | High | jst.go.jp |

| Benzyloxymethyl chloride | NaH | O-Benzyloxymethylated | 99% | jst.go.jp |

Introduction of Heteroatomic Substituents

Introducing heteroatoms such as nitrogen, sulfur, and halogens onto the naphthoquinone scaffold can significantly alter the molecule's electronic and biological properties.

Nitrogen Substituents: Amino derivatives are commonly synthesized through multicomponent reactions. The Mannich reaction, involving 2-hydroxy-1,4-naphthoquinone (lawsone), an amine, and an aldehyde, is an efficient method for creating 3-aminoalkyl derivatives. researchgate.net

Sulfur Substituents: Thio-derivatives can be prepared by reacting lawsone with various thiols. This reaction has been successfully carried out in water, using both conventional heating and microwave irradiation, to produce a range of 2-((aryl)thio)-3-hydroxynaphthalene-1,4-diones. frontiersin.org

Halogen Substituents: Halogenated analogs have also been synthesized. For example, the reaction of lawsone with 2-bromobenzenethiol or 4-bromobenzenethiol yields the corresponding 2-((bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione derivatives, introducing both a sulfur and a halogen atom. frontiersin.org

Catalytic and Sustainable Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of catalytic and sustainable methods to enhance efficiency and minimize environmental impact. These approaches are being increasingly applied to the synthesis of naphthoquinones.

Metal-Mediated Transformations (e.g., Palladium Catalysis)

Palladium catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and it has been applied to the synthesis of naphthoquinone derivatives and related structures.

Palladium-catalyzed C-H activation is a particularly atom-economic strategy. For instance, a direct benzylation of carboxylic acids with toluene has been achieved via palladium-catalyzed C-H acyloxylation under an oxygen atmosphere, providing an efficient route to benzyl esters. organic-chemistry.orglabxing.com This type of C-H functionalization holds potential for the direct benzylation of the naphthoquinone core. Furthermore, palladium catalysts have been used for the meta-C-H arylation and alkylation of benzylsulfonamide derivatives, demonstrating the ability to functionalize the benzyl ring itself. nih.gov Enantioselective palladium-catalyzed benzylation has also been developed for pronucleophiles like azaarylmethyl amines, showcasing the potential for asymmetric synthesis in related systems. nsf.gov

Microwave-Assisted and Solvent-Free Reaction Conditions

Microwave-assisted synthesis has emerged as a key technology in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions.

The synthesis of thio-derivatives of 2-hydroxy-1,4-naphthoquinone has been successfully performed in water under microwave irradiation, providing an environmentally friendly alternative to conventional heating methods. frontiersin.org Three-component reactions for synthesizing various derivatives of 2-hydroxy-1,4-naphthoquinone have also been effectively carried out using microwave assistance, highlighting the broad applicability of this technique for building complexity in a sustainable manner. redalyc.org The use of ultrasonic irradiation represents another sustainable energy source that has been employed for the one-pot synthesis of chromene derivatives from 2-hydroxy-1,4-naphthoquinone. thieme-connect.com

Biocatalytic Strategies for Naphthoquinone Derivatization

The quest for greener and more selective synthetic methods has propelled the exploration of biocatalysis in the functionalization of naphthoquinones. Enzymes and whole-cell systems offer a powerful alternative to conventional chemical synthesis, often operating under mild conditions with high regio- and stereoselectivity. These strategies are pivotal in generating novel derivatives of compounds like this compound, leveraging nature's catalysts to perform complex chemical transformations.

Enzyme-Catalyzed Derivatization

The direct application of isolated enzymes provides a high degree of control over reaction outcomes. Oxidoreductases, such as laccases, and hydrolases, like lipases, have demonstrated significant utility in modifying the naphthoquinone scaffold.

Laccase-Mediated Synthesis: Laccases are multicopper oxidases that catalyze the one-electron oxidation of phenolic substrates, generating reactive quinone intermediates. nih.gov This property is harnessed to facilitate subsequent reactions, such as Michael additions or Diels-Alder cycloadditions, leading to a diverse array of derivatives. nih.govdntb.gov.ua For instance, laccase can catalyze the oxidation of a 1,4-naphthohydroquinone, which then reacts with primary aromatic amines to form aminonaphthoquinones in a one-pot synthesis. nih.gov This process is efficient and occurs under mild pH and temperature conditions. nih.gov Similarly, laccases can facilitate C-S and C-C bond formation by reacting the enzymatically generated quinone with aryl and alkyl thiols, yielding 1,4-naphthoquinone sulfides and their dimers. dntb.gov.ua

Interactive Table: Laccase-Catalyzed Naphthoquinone Derivatization

Lipase-Catalyzed Reactions: Lipases, typically known for their role in hydrolyzing fats, can also catalyze multicomponent reactions in organic synthesis. The versatility of Candida sp. lipase, for example, has been demonstrated in the synthesis of benzo[g]chromene derivatives. thieme-connect.com This enzyme effectively catalyzes the reaction between 2-hydroxy-1,4-naphthoquinone (lawsone), various aromatic aldehydes, and malononitrile, showcasing a green and efficient route to complex heterocyclic naphthoquinone derivatives. thieme-connect.com

Whole-Cell Biotransformations

Employing whole microbial cells as catalysts, often referred to as "chassis cells," provides a "black box" approach where the cell's endogenous enzymatic machinery modifies a substrate. nih.gov This method leverages the complex and often synergistic action of multiple enzymes within their native environment.

Commonly used chassis cells like Saccharomyces cerevisiae (baker's yeast) and Escherichia coli have been shown to biotransform simple naphthoquinones into a variety of derivatives. nih.gov When 1,4-naphthoquinone or juglone is introduced into the fermentation broth of these microorganisms, the cells attach their own metabolites to the naphthoquinone core. This process can lead to the formation of novel compounds that would be challenging to synthesize through traditional chemical means. Structural characterization of the products has revealed the attachment of various cellular metabolites, expanding the chemical diversity of the naphthoquinone family. nih.gov

Interactive Table: Whole-Cell Biotransformation of Naphthoquinones

These biocatalytic strategies represent a significant advancement in the sustainable synthesis of complex molecules. By harnessing the catalytic power of enzymes and microorganisms, researchers can generate diverse libraries of functionalized naphthoquinones for various applications, including pharmaceutical development. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Benzyl 4 Hydroxy Naphthalene 1,2 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of 3-Benzyl-4-hydroxy-naphthalene-1,2-dione, offering precise information about the hydrogen and carbon frameworks of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen atoms within the this compound molecule. The aromatic protons of the naphthalene (B1677914) and benzyl (B1604629) rings typically resonate in the downfield region of the spectrum, a consequence of the deshielding effects of the ring currents. The methylene protons of the benzyl group are expected to appear as a singlet, while the hydroxyl proton signal can vary in its chemical shift depending on solvent and concentration, and it may exhibit broadening.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Interpretation

Carbon-13 NMR (¹³C NMR) spectroscopy complements the proton data by mapping the carbon skeleton of the molecule. The spectrum for this compound is anticipated to show distinct signals for each unique carbon atom. The carbonyl carbons of the dione (B5365651) moiety are characteristically found at the lowest field, reflecting their significant deshielding. The sp²-hybridized carbons of the aromatic rings appear at intermediate chemical shifts, while the sp³-hybridized methylene carbon of the benzyl group resonates at a higher field.

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Aromatic-H | 7.20-8.10 (m) | 125.0-145.0 |

| Methylene-H₂ | 4.10 (s) | 35.0 |

| Carbonyl-C | - | 180.0-185.0 |

| Hydroxyl-OH | Variable | - |

| Note: This table represents expected chemical shift ranges and is for illustrative purposes. |

Two-Dimensional (2D) NMR Techniques (e.g., HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. HSQC correlates directly bonded proton and carbon atoms, which is invaluable for assigning the signals of the methylene group and the protonated aromatic carbons. HMBC, on the other hand, reveals longer-range couplings between protons and carbons (typically over two to three bonds), which helps to piece together the molecular fragments and confirm the substitution pattern on the naphthalene ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides insights into the functional groups present in this compound by probing their characteristic vibrational frequencies. The IR spectrum is expected to show a strong, broad absorption band corresponding to the O-H stretching of the hydroxyl group. Sharp, intense peaks are also anticipated for the C=O stretching vibrations of the dione functionality. The C=C stretching vibrations of the aromatic rings will give rise to a series of absorptions in the fingerprint region. Raman spectroscopy, being particularly sensitive to non-polar bonds, would effectively complement the IR data by highlighting the vibrations of the carbon-carbon bonds within the aromatic systems.

| Functional Group | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |

| O-H Stretch | 3200-3600 (broad) | Not prominent |

| C=O Stretch | 1650-1700 (sharp) | 1650-1700 |

| C=C Aromatic Stretch | 1450-1600 | 1450-1600 |

| Note: This table displays typical frequency ranges for the indicated functional groups. |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within the molecule. The extensive conjugation in the naphthalene-1,2-dione system, extended by the benzyl and hydroxyl groups, is expected to result in strong absorption bands in the UV and possibly the visible regions of the spectrum. These absorptions are due to π-π* and n-π* transitions. The position and intensity of the absorption maxima (λmax) are sensitive to the solvent environment. While many quinone derivatives are known for their fluorescent properties, the fluorescence characteristics of this compound would depend on its specific electronic structure and potential non-radiative decay pathways.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and probing the fragmentation pathways of this compound. The molecular ion peak (M⁺) in the mass spectrum would confirm the compound's molecular formula. The fragmentation pattern provides structural information; for instance, a prominent fragment would be expected from the cleavage of the benzyl group, leading to the formation of a stable tropylium cation or a benzyl radical. Other fragmentation pathways could involve the loss of carbon monoxide from the dione moiety.

| Ion | m/z (Mass-to-Charge Ratio) | Identity |

| [M]⁺• | 264.08 | Molecular Ion |

| [M-C₇H₇]⁺ | 173.03 | Loss of Benzyl Group |

| [C₇H₇]⁺ | 91.05 | Tropylium Ion |

| Note: This table illustrates a plausible fragmentation pattern. |

Theoretical and Computational Investigations of 3 Benzyl 4 Hydroxy Naphthalene 1,2 Dione Chemical Behavior

Quantum Chemical Studies on Electronic Structure and Energetics

Quantum chemical methods are employed to model the electronic structure of a molecule, offering profound insights into its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. uci.edu A primary application of DFT is geometry optimization, which calculates the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. researchgate.netresearchgate.net This process involves using functionals, such as B3LYP, and basis sets, like 6-311+G(d,p), to approximate the complex interactions between electrons. nih.govresearchgate.netarxiv.org

For 3-Benzyl-4-hydroxy-naphthalene-1,2-dione, DFT calculations would reveal key structural parameters. The resulting data, including bond lengths, bond angles, and dihedral angles, are essential for understanding the molecule's spatial configuration. No imaginary vibrational frequencies in the output would confirm that the optimized structure is a true energy minimum on the potential energy surface. nih.gov

Illustrative Data from DFT Geometry Optimization: Note: The following table is an illustrative example of typical data obtained from DFT calculations for similar molecules, as specific experimental or calculated values for this compound are not available in the cited literature.

| Parameter | Description | Typical Calculated Value |

| Total Energy | The total electronic energy of the optimized molecule (in Hartrees). | Varies based on method |

| Dipole Moment | A measure of the molecule's overall polarity (in Debye). | Varies |

| C=O Bond Lengths | The lengths of the two carbonyl bonds in the quinone ring (in Ångströms). | ~1.22 - 1.25 Å |

| C-C (ring) Bond Lengths | The lengths of the carbon-carbon bonds within the aromatic rings (in Ångströms). | ~1.38 - 1.45 Å |

| O-H Bond Length | The length of the hydroxyl group's bond (in Ångströms). | ~0.97 Å |

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. acs.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and thus more chemically reactive. For lawsone derivatives, the distribution of these orbitals is key; typically, the LUMO is localized on the electron-accepting quinone ring, while the HOMO's location can be influenced by the substituent at the C-3 position. nih.gov

Illustrative FMO Data Table: Note: This table presents hypothetical values to demonstrate the output of an FMO analysis for a lawsone derivative.

| Parameter | Description | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -6.50 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -2.80 |

| ΔE (Gap) | The energy difference between LUMO and HOMO (ELUMO - EHOMO). | 3.70 |

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. nih.govwikipedia.orgq-chem.com This method is invaluable for analyzing intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to molecular stability.

The analysis quantifies the stabilization energy (E(2)) associated with the interaction between a filled "donor" NBO (like a bond or lone pair) and an empty "acceptor" NBO (typically an antibonding orbital). wikipedia.org Larger E(2) values indicate stronger electronic delocalization, which enhances the stability of the molecule. For a molecule like this compound, NBO analysis would reveal interactions between the phenyl and naphthoquinone rings.

Illustrative NBO Interaction Data: Note: This table provides a hypothetical example of NBO results to show key donor-acceptor interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(O) on C=O | π(C=C) | ~ 5-10 | Lone pair delocalization |

| π(C=C)ring | π(C=C)ring | ~ 15-25 | π-conjugation within ring |

| σ(C-H)benzyl | π*(C=C)ring | ~ 0.5-2 | Hyperconjugation |

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential projected onto the molecule's electron density surface. nih.gov It provides a clear and intuitive guide to the charge distribution and is used to predict reactive sites.

Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.netresearchgate.net In this compound, the MEP map would likely show significant negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, identifying them as primary sites for interaction with electrophiles or for hydrogen bonding. The hydrogen of the hydroxyl group would exhibit a positive potential.

To quantify the insights from FMO analysis, a set of global and local reactivity descriptors can be calculated from the energies of the frontier orbitals. chemrxiv.orgchemrxiv.org

Global Reactivity Descriptors describe the reactivity of the molecule as a whole. orientjchem.org Key descriptors include:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2 : Measures resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (S) = 1 / η : The reciprocal of hardness; a measure of reactivity.

Electronegativity (χ) = (I + A) / 2 : Measures the ability to attract electrons.

Electrophilicity Index (ω) = χ² / (2η) : Measures the propensity to accept electrons.

Local Reactivity Descriptors , such as the Fukui function (f(r)) , pinpoint which atoms within the molecule are most reactive. wikipedia.orgscm.comrsc.org The condensed Fukui function predicts the most likely sites for:

Nucleophilic attack (f+) : Where an extra electron would be most stable.

Electrophilic attack (f-) : The site from which an electron is most easily removed.

Radical attack (f0)

Illustrative Table of Reactivity Descriptors: Note: This table contains representative values for a naphthoquinone-type molecule.

| Descriptor | Symbol | Formula | Illustrative Value |

| Ionization Potential | I | -EHOMO | 6.50 eV |

| Electron Affinity | A | -ELUMO | 2.80 eV |

| Chemical Hardness | η | (I - A) / 2 | 1.85 eV |

| Chemical Softness | S | 1 / η | 0.54 eV-1 |

| Electrophilicity Index | ω | χ² / (2η) | 5.85 eV |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

While quantum chemical methods typically model molecules in a vacuum and at zero Kelvin, Molecular Dynamics (MD) simulations provide a way to study their behavior over time under more realistic conditions. mdpi.comnih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations would be particularly useful for:

Conformational Analysis : Exploring the rotational freedom of the benzyl (B1604629) group relative to the naphthoquinone core. This helps identify the most stable and frequently occurring conformations in a solution.

Solvent Interactions : Simulating the molecule in an explicit solvent (like water or ethanol) reveals how solvent molecules arrange around it and form hydrogen bonds. researchgate.net This solvation structure can significantly influence the molecule's stability, solubility, and reactivity. researchgate.net Key parameters analyzed in MD simulations include the radius of gyration (a measure of molecular compactness) and radial distribution functions (which describe the probability of finding solvent molecules at a certain distance). nih.gov

Based on a comprehensive search for scientific literature, detailed theoretical and computational investigations specifically focused on This compound are not available in published research. Studies providing specific data for the requested sections—molecular docking, ligand-protein binding energies, in silico spectroscopic parameters, and reaction mechanism modeling—for this exact compound could not be located.

The available research on related naphthoquinones focuses on the more stable 1,4-dione isomer (also known as the para-quinone form) and its derivatives. For instance, computational studies, including molecular docking, have been performed on various other 1,4-naphthoquinone (B94277) derivatives to explore their interactions with biological targets like enzymes and receptors. However, this information does not directly apply to this compound and therefore cannot be used to generate the requested article while adhering to the strict requirement of focusing solely on the specified compound.

Consequently, it is not possible to provide a scientifically accurate and thorough article that adheres to the provided outline for this compound.

Mechanistic Aspects of 3 Benzyl 4 Hydroxy Naphthalene 1,2 Dione Chemistry

Redox Properties and Electron Transfer Pathways of the 1,2-Naphthoquinone (B1664529) System

The defining characteristic of the 1,2-naphthoquinone system is its ability to undergo redox cycling. This process involves the transfer of electrons and protons, typically in a stepwise manner, leading to the formation of reactive intermediates.

Electrochemical Characterization and Cyclic Voltammetry

The redox properties of naphthoquinone derivatives are commonly investigated using electrochemical techniques such as cyclic voltammetry (CV). mdpi.com In aprotic solvents, 1,2-naphthoquinones typically exhibit two distinct, reversible one-electron reduction waves. mdpi.com These correspond to the sequential formation of a semiquinone radical anion and then a dianion. mdpi.com

Q + 2e⁻ + 2H⁺ ⇌ H₂Q

| Compound Type | Typical Redox Process | Key Intermediates |

|---|---|---|

| 1,2-Naphthoquinone | Two-step, one-electron reductions | Semiquinone radical anion (Q•⁻), Dianion (Q²⁻) |

Generation and Reactivity of Semiquinone Radicals

The first step in the reduction of a quinone is the formation of a semiquinone radical anion (Q•⁻) via the transfer of a single electron. mdpi.comnih.gov This intermediate is a free radical and is often highly reactive. nih.gov

Q + e⁻ ⇌ Q•⁻

Semiquinone radicals are central to the biological activity and toxicity of many quinones. nih.gov A crucial reaction of the semiquinone radical is its interaction with molecular oxygen (O₂) to produce the superoxide (B77818) radical anion (O₂•⁻). nih.govnih.gov

Q•⁻ + O₂ → Q + O₂•⁻

This reaction regenerates the parent quinone, allowing it to re-enter the reduction cycle, a process known as futile redox cycling. This cycling can lead to the continuous production of reactive oxygen species (ROS), such as superoxide and subsequently hydrogen peroxide and hydroxyl radicals, inducing oxidative stress in biological systems. nih.gov While 1,4-semiquinones are known to react readily with oxygen, 1,2-semiquinones (derived from catechols) are generally less reactive in this manner. scispace.comcolab.ws

Keto-Enol Tautomerism and Intramolecular Hydrogen Bonding Involving the Hydroxyl Group

The structure of 3-Benzyl-4-hydroxy-naphthalene-1,2-dione features a hydroxyl group adjacent to a carbonyl group (at position 1), allowing for keto-enol tautomerism. libretexts.org Tautomers are constitutional isomers that readily interconvert, often through the migration of a proton. libretexts.org

The compound can exist in equilibrium between its dione (B5365651) (keto) form and an enol form. The enol tautomer is significantly stabilized by the formation of a strong intramolecular hydrogen bond between the hydrogen of the 4-hydroxyl group and the oxygen of the 1-carbonyl group. libretexts.orgmasterorganicchemistry.com This interaction creates a stable six-membered pseudo-ring. Such hydrogen bonding is a key factor in stabilizing the enol form over the keto form in many hydroxycarbonyl (B1239141) compounds. masterorganicchemistry.com DFT calculations on similar hydroxy-naphthoquinone oximes have shown that intramolecular hydrogen bonding between a 2-hydroxyl group and an oxime nitrogen stabilizes that particular tautomer. ias.ac.in

Influence of Aromatic Substitution on Reaction Kinetics and Thermodynamics

Substituents on the naphthoquinone ring have a profound impact on its electronic properties, which in turn influences the thermodynamics (e.g., redox potential) and kinetics of its reactions. nih.gov The effect of substituents on the redox potentials of quinones can often be correlated using the Hammett equation, which relates reaction rates and equilibria to the electron-donating or electron-withdrawing nature of the substituents. nsf.gov

Electron-donating groups (EDGs) increase the electron density of the quinone ring system. This makes the quinone more difficult to reduce, resulting in a more negative (lower) redox potential. nih.gov

Electron-withdrawing groups (EWGs) decrease the electron density, making the quinone easier to reduce and shifting the redox potential to more positive (higher) values. acs.orgnih.gov

In this compound, there are two key substituents:

4-Hydroxy group (-OH): This is a strong electron-donating group through resonance, which would be expected to lower the redox potential. Studies on substituted quinones confirm that hydroxyl groups decrease the redox potential. nih.gov

3-Benzyl group (-CH₂Ph): This group is generally considered to be weakly electron-donating through an inductive effect.

The combined electronic effect of these two donating groups would make this compound more difficult to reduce compared to the unsubstituted 1,2-naphthoquinone. This modulation of the redox potential directly affects the thermodynamics of semiquinone formation and its subsequent reactivity. nih.gov

Detailed Investigation of Synthetic Reaction Mechanisms

The synthesis of 3-substituted-2-hydroxy-1,4-naphthoquinones, which are isomers of the title compound, often provides mechanistic insight applicable to the 1,2-dione system. A common and versatile method is the Mannich reaction. jst.go.jp This is a three-component condensation involving 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone), an aldehyde, and a primary or secondary amine. jst.go.jp

A plausible mechanism for forming a 3-substituted derivative involves the following steps:

Iminium Ion Formation: The aldehyde and amine react to form an electrophilic iminium ion.

Nucleophilic Attack: The 2-hydroxy-1,4-naphthoquinone, existing in equilibrium with its more nucleophilic enolate form, attacks the iminium ion. This results in a carbon-carbon bond formation at the 3-position. jst.go.jp

Another general pathway for substitution on the quinone ring is through a Michael-type 1,4-addition. In this mechanism, a nucleophile adds to the α,β-unsaturated carbonyl system of the quinone. redalyc.org For the synthesis of 3-benzyl derivatives specifically, reactions might involve lawsone and a benzyl-containing electrophile or a palladium-catalyzed cross-coupling reaction. More complex fused 1,2-naphthoquinones have been synthesized via palladium-catalyzed processes followed by oxidation. rsc.org

Structure-Reactivity Relationships in this compound Frameworks

Key relationships for this specific framework include:

The 1,2-Dione Moiety: This o-quinone structure is the primary site of redox activity, accepting electrons to form semiquinone and catechol species. This functionality is directly responsible for its capacity to generate ROS. nih.gov

The 3-Benzyl Substituent: This group contributes to the molecule's lipophilicity and sterically influences the approach of reactants to the adjacent carbonyl group. Its weak electron-donating nature also contributes to the fine-tuning of the redox potential. nih.gov SAR studies have shown that lipophilicity is a key factor in the activity of naphthoquinone analogs. researchgate.net

Together, these components create a molecule with a precisely tuned redox potential. The electron-donating groups make it a less potent oxidizing agent than unsubstituted 1,2-naphthoquinone, while the core quinone structure preserves the fundamental ability to engage in electron transfer reactions and redox cycling.

Rational Design and Exploration of 3 Benzyl 4 Hydroxy Naphthalene 1,2 Dione Derivatives

Principles of Scaffold Modification for Chemical Space Exploration

The exploration of chemical space through scaffold modification is a cornerstone of modern drug discovery. For the 3-benzyl-4-hydroxy-naphthalene-1,2-dione scaffold, this involves several key principles aimed at systematically altering the molecule's properties. The naphthoquinone core itself is an attractive pharmacophore, and its redox properties are often linked to its biological activity. Modifications are typically designed to modulate these electronic properties, enhance target specificity, improve pharmacokinetic profiles, and explore new structure-activity relationships (SAR).

Key modification strategies for the naphthoquinone scaffold include:

Substituent Modification: Altering the substituents on the aromatic rings or at the 3-position (the benzyl (B1604629) group in this case) can significantly impact lipophilicity, steric interactions, and electronic effects.

Ring Fusion: Fusing additional heterocyclic rings to the naphthoquinone backbone can create more rigid, planar molecules with distinct shapes and potential for new interactions with biological targets.

Dimerization or Oligomerization: Linking two or more naphthoquinone units can lead to compounds with enhanced affinity or novel mechanisms of action.

These modifications allow chemists to fine-tune the molecule's characteristics, navigating the vast chemical space to identify compounds with desired functional attributes. The inherent fluorescence of some quinone derivatives also makes them valuable for developing diagnostic and theranostic agents. researchgate.net

Synthesis and Physicochemical Characterization of Derivatives with Modified Benzyl Moieties

The synthesis of derivatives with modified benzyl moieties often starts from 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone), which exists in tautomeric equilibrium with 4-hydroxy-naphthalene-1,2-dione. One common approach involves the one-pot, three-component reaction of 2-hydroxynaphthalene-1,4-dione, an aromatic aldehyde, and an amine. researchgate.net This reaction, often catalyzed by indium chloride in water, provides an efficient and atom-economical route to a variety of 3-substituted derivatives. researchgate.net

For instance, the reaction of lawsone, a substituted benzaldehyde, and an amine leads to the formation of a 3-[aryl(arylamino)methyl]-2-hydroxynaphthalene-1,4-dione derivative. By varying the aromatic aldehyde, a library of compounds with diverse electronic and steric properties on the benzyl moiety can be generated.

The physicochemical characterization of these synthesized derivatives is crucial for confirming their structure and purity. Standard analytical techniques are employed:

Infrared (IR) Spectroscopy: To identify key functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the detailed molecular structure, including the position and connectivity of all atoms.

Elemental Analysis: To confirm the empirical formula of the newly synthesized compounds. researchgate.net

UV-Visible and Fluorescence Spectroscopy: To measure absorption and emission properties, which are important for fluorescent applications. researchgate.net

| Derivative Name | Starting Materials | Key Characterization Data | Reference |

| 2-hydroxy-3-[phenyl(phenylamino)methyl] naphthalene-1,4-dione | 2-hydroxynaphthalene-1,4-dione, benzaldehyde, aniline | Confirmed by IR, ¹H NMR, ¹³C NMR, and elemental analysis. Fluorescent in solution, emitting green light (546–560 nm). | researchgate.net |

| 2-hydroxy-3-(2-oxo-2-phenylethyl)naphthalene-1,4-dione | 2,3-dihydro-2,3-epoxy-1,4-naphthoquinone, acetophenone | IR spectrum showed bands at ν 3343 cm⁻¹ (-OH) and 1781, 1671, 1646 cm⁻¹ (C=O). | hilarispublisher.com |

Derivatives Incorporating Additional Naphthoquinone Units (e.g., Bis-Naphthoquinones)

The synthesis of bis-naphthoquinones represents a significant structural modification where two naphthoquinone units are linked together. These dimeric compounds have attracted interest due to their unique chemical structures and biological activities. A common synthetic route involves the reaction of two equivalents of 2-hydroxy-1,4-naphthoquinone (lawsone) with one equivalent of an aromatic aldehyde. tubitak.gov.tr

This reaction proceeds via an initial Knoevenagel-type condensation between the aldehyde and one molecule of lawsone, followed by a Michael addition of a second lawsone molecule. tubitak.gov.tr The result is a 3,3'-(arylmethylene)bis(2-hydroxynaphthalene-1,4-dione), where the two naphthoquinone moieties are bridged by an arylmethylene group. tubitak.gov.trnih.gov This method is operationally simple and often results in high yields without the need for extensive purification. tubitak.gov.tr

The reaction can be influenced by catalysts. For example, while attempting to synthesize a different product using InCl₃ as a catalyst, the formation of 3,3′-(4-hydroxyphenylmethylene)bis(2-hydroxynaphthalene-1,4-dione) was observed as the main product from the reaction of 4-hydroxybenzaldehyde and 2-hydroxynaphthalene-1,4-dione. nih.gov The structure of these bis-naphthoquinone salts can be confirmed by single-crystal X-ray diffraction, which reveals key interactions like N-H···O and O-H···O hydrogen bonds. tubitak.gov.tr

| Compound Name | Aldehyde Used | Synthetic Method | Reference |

| 3,3'-(Arylmethylene)bis(2-hydroxynaphthalene-1,4-diones) | Various aromatic aldehydes | One-pot pseudo-four-component reaction with lawsone and piperidine. | tubitak.gov.tr |

| 3,3′-(4-hydroxyphenylmethylene)bis(2-hydroxynaphthalene-1,4-dione) | 4-hydroxybenzaldehyde | Reaction with 2-hydroxynaphthalene-1,4-dione in the presence of InCl₃. | nih.gov |

Heterocyclic Ring Fused Analogs (e.g., Naphtho[2,3-b]furan-4,9-dione derivatives)

Fusing a heterocyclic ring, such as furan, to the naphthoquinone scaffold results in a class of compounds known as furonaphthoquinones. These analogs, particularly the linear naphtho[2,3-b]furan-4,9-diones, are of significant interest. nih.gov Various synthetic strategies have been developed to construct this fused ring system, often starting from 2-hydroxy-1,4-naphthoquinone or 2,3-dichloro-1,4-naphthoquinone.

Key synthetic approaches include:

Visible-Light-Mediated [3+2] Cycloaddition: A green and efficient method involves the reaction of 2-hydroxy-1,4-naphthoquinones with phenylacetylenes under irradiation with blue LEDs. This approach avoids the need for bases, metals, or other catalysts. mdpi.com

Reaction with β-Dicarbonyl Compounds: Base-promoted reactions of 2,3-dichloro-1,4-naphthoquinone with acyclic or cyclic β-dicarbonyl compounds can yield 2,3-disubstituted naphtho[2,3-b]furan-4,9-diones in a one-pot procedure. researchgate.net

Domino Reaction with α-Bromonitroalkenes: A domino reaction of 2-hydroxynaphthalene-1,4-dione with α-bromonitroalkenes provides a green approach to 3-phenylnaphtho[2,3-b]furan-4,9-diones in moderate to good yields under aqueous conditions. researchgate.net

Three-Component Reaction: Novel 3-(arylamino)naphtho[2,3-b]furan-2,4,9(3H)-trione derivatives can be synthesized via a one-pot, three-component reaction of lawsone, aromatic amines, and glyoxylic acid monohydrate. nih.gov

These methods provide access to a wide array of substituted furonaphthoquinones, allowing for detailed exploration of their properties. mdpi.comresearchgate.netresearchgate.net

| Derivative Class | Synthetic Precursors | Reaction Type | Reference |

| Naphtho[2,3-b]furan-4,9-diones | 2-hydroxy-1,4-naphthoquinone, alkynes | Visible-light-mediated [3+2] cycloaddition | mdpi.com |

| 2,3-disubstituted naphtho[2,3-b]furan-4,9-diones | 2,3-dichloro-1,4-naphthoquinone, β-dicarbonyl compounds | Base-promoted C,O-dialkylation | researchgate.net |

| 3-phenylnaphtho[2,3-b]furan-4,9-diones | 2-hydroxynaphthalene-1,4-dione, α-bromonitroalkenes | Domino reaction | researchgate.net |

| 3-(arylamino)naphtho[2,3-b]furan-2,4,9(3H)-triones | 2-hydroxy-1,4-naphthoquinone, aromatic amines, glyoxylic acid | One-pot, three-component reaction | nih.gov |

Systematic Structure-Reactivity Relationship (SAR) Studies for Understanding Molecular Function

Systematic Structure-Activity Relationship (SAR) studies are crucial for understanding how molecular structure influences the biological or chemical reactivity of the this compound derivatives. By synthesizing and testing a series of related compounds, researchers can identify the key structural features responsible for their activity.

For naphthoquinone derivatives, SAR studies have revealed several important trends. For example, in a series of 2- and 3-arylamino-naphthalene-1,4-diones, the position of the arylamino group was found to be critical for antifungal activity. nih.gov Specifically, 3-arylamino-5-methoxy-naphthalene-1,4-diones generally exhibited more potent activity than the corresponding 2-arylamino isomers. nih.gov This highlights the importance of the substitution pattern on the naphthoquinone core.

Similarly, in the development of inhibitors for specific enzymes, such as 12-lipoxygenase, medicinal chemistry optimization of a lead scaffold can lead to potent and selective compounds. nih.gov By systematically altering substituents on a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold, researchers were able to identify derivatives with nanomolar potency and excellent selectivity. nih.gov For pyrazole-based derivatives, modifying substitution groups on the pyrazole and phenyl rings allowed for the identification of potent and selective inhibitors of the sodium-glucose co-transporter 1 (SGLT1). nih.gov

Computational methods are also employed in SAR studies. Molecular orbital calculations on lapachol and other 1,4-naphthoquinone (B94277) derivatives showed that electronic structural parameters, such as the coefficients of the highest occupied molecular orbital (HOMO), could be correlated with their activity against carcinosarcoma Walker 256. researchgate.net These studies help to build predictive models that can guide the design of new, more active compounds.

Advanced Research Applications of 3 Benzyl 4 Hydroxy Naphthalene 1,2 Dione As a Chemical Probe

Utility in Organic Synthesis as Reactive Intermediates or Building Blocks

The structural framework of 3-Benzyl-4-hydroxy-naphthalene-1,2-dione makes it a valuable building block in organic synthesis. Naphthalene-based compounds, in general, serve as foundational units for constructing more complex polycyclic aromatic systems and heterocyclic structures. nih.govbeilstein-journals.orgnih.gov The reactivity of the quinone moiety, coupled with the functional handles of the hydroxyl and benzyl (B1604629) groups, allows for a variety of chemical transformations.

General syntheses for the closely related 2-benzyl-3-hydroxynaphthalene-1,4-diones have been developed, highlighting the accessibility and utility of this class of compounds as synthetic intermediates. researchgate.net These methods often involve multi-step sequences that build the substituted naphthalene (B1677914) core, which can then be used in subsequent reactions. researchgate.net For instance, derivatives of 2-hydroxy-1,4-naphthoquinone (B1674593) (also known as lawsone) are widely used as precursors in multicomponent reactions to generate diverse molecular scaffolds. nih.govtubitak.gov.tr The benzyl group in the target compound offers an additional site for functionalization or can be used to influence the steric and electronic properties of the molecule during synthesis. The hydroxyl group can be alkylated or acylated, providing a point of attachment for other molecular fragments.

The core naphthalene dione (B5365651) structure is a common feature in a wide array of organic building blocks used for creating materials and biologically active molecules. bldpharm.comsigmaaldrich.com The versatility of such building blocks is critical for the combinatorial synthesis of compound libraries aimed at drug discovery and materials science.

Development of New Synthetic Methodologies Leveraging its Reactivity Profile

The rich reactivity of the this compound scaffold is a fertile ground for the development of novel synthetic methodologies. The presence of both electrophilic (carbonyl carbons) and nucleophilic (enolate of the hydroxy group) centers allows for a diverse range of reactions.

New synthetic approaches often capitalize on the reactivity of the parent 2-hydroxy-1,4-naphthoquinone structure. For example, efficient one-pot, three-component reactions involving 2-hydroxy-1,4-naphthoquinone, various aldehydes, and amines have been developed to synthesize fluorescent hydroxyl naphthalene-1,4-dione derivatives in water, an environmentally benign solvent. researchgate.netlookchem.com These multicomponent reactions are characterized by their high atom economy, operational simplicity, and the ability to generate molecular complexity in a single step. lookchem.com

Furthermore, transition metal-catalyzed reactions, such as the Heck palladium-catalyzed arylation, have been employed to synthesize precursors for related benzyl-hydroxynaphthalene-diones. researchgate.net The development of such methodologies is crucial for expanding the toolbox of synthetic chemists, enabling the construction of previously inaccessible molecular architectures. The specific reactivity of this compound can be harnessed in similar ways to pioneer new synthetic routes and reaction pathways.

| Synthetic Methodology | Reactants | Key Features | Product Class |

| Three-Component Reaction | 2-hydroxynaphthalene-1,4-dione, Aromatic aldehydes, Amines | One-pot, atom-economical, environmentally friendly (in water). researchgate.netlookchem.com | Fluorescent hydroxyl naphthalene-1,4-dione derivatives. researchgate.netlookchem.com |

| Heck Palladium-Catalysed Arylation | o-Iodobenzoic acids, n-Butyl vinyl ether | Modified synthesis for precursors. researchgate.net | o-Acetylbenzoic acids, leading to 2-benzyl-3-hydroxynaphthalene-1,4-diones. researchgate.net |

| One-Pot Pseudo-Four-Component Reaction | 2-hydroxy-1,4-naphthoquinone, Aromatic aldehydes, Piperidine | Mild conditions, high yields, no chromatography needed. tubitak.gov.tr | Piperidinium 3,3'-(arylmethylene) bis (2-hydroxynaphthalene-1,4-diones). tubitak.gov.tr |

Application as Molecular Probes for Investigating Enzyme Inhibition Mechanisms at a Chemical Level

Naphthoquinone derivatives are recognized for their interactions with biological macromolecules, particularly enzymes. This has led to their exploration as molecular probes to elucidate enzyme inhibition mechanisms. The structural similarity of this compound to known enzyme inhibitors makes it a promising candidate for such studies.

A notable example is the investigation of 1,4-naphthoquinone (B94277) derivatives as selective and potent inhibitors of the bacterial enzyme thymidylate synthase ThyX. nih.gov One such derivative, 2-hydroxy-3-(4-methoxybenzyl)naphthalene-1,4-dione, which is structurally analogous to the title compound, has been shown to bind efficiently to the enzyme's active site, acting as a competitive inhibitor with respect to the natural substrate. nih.gov Importantly, this inhibition was found to occur without redox cycling or covalent bond formation, pointing to a specific, non-covalent binding interaction. nih.gov

Molecular docking and kinetic studies are key techniques used to understand these inhibition mechanisms at a chemical level. nih.govtubitak.gov.trnih.gov By using compounds like this compound, researchers can probe the specific interactions within an enzyme's active site, such as hydrogen bonding and hydrophobic interactions, that contribute to binding and inhibition. This knowledge is invaluable for the rational design of new and more potent enzyme inhibitors.

| Enzyme Target | Inhibitor Scaffold | Mechanism Insight |

| Thymidylate Synthase (ThyX) | 2-hydroxy-1,4-naphthoquinone derivatives. nih.gov | Efficient competitive binding; no redox cycling or covalent modification observed. nih.gov |

| Tyrosinase | 3-hydroxypyridine-4-one benzyl hydrazide derivatives. nih.gov | Competitive inhibition, with the phenolic group competing with the natural substrate. nih.gov |

| Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Benzoyl hydrazone derivatives. tubitak.gov.trnih.gov | Molecular docking studies help understand the inhibition mechanism at an atomic level. tubitak.gov.trnih.gov |

Insights into Redox Biological Processes through Chemical Model Systems

The quinone moiety is a classic redox-active functional group, and naphthoquinones are well-known to participate in electron transfer processes. This property allows them to be used in chemical model systems to study redox-related biological phenomena, such as oxidative stress.

The biological activities of many quinones are linked to their ability to accept one or two electrons to form semiquinone and hydroquinone (B1673460) species, respectively. researchgate.net This redox cycling can lead to the generation of reactive oxygen species (ROS), which can induce cellular responses like apoptosis. nih.gov Compounds like this compound can serve as models to study the chemical basis of these processes in a controlled, non-biological setting.

For example, the anticancer activity of some lawsone derivatives has been attributed to the rapid formation of ROS, which leads to DNA damage and cell death. researchgate.net By studying the electrochemical properties and reactivity of this compound with various reducing agents and in the presence of oxygen, researchers can gain insights into the specific chemical reactions that underpin its potential biological effects. These model systems help to bridge the gap between the chemical properties of a molecule and its complex behavior in a biological environment.

Framework for Understanding Intramolecular Charge Transfer and Electronic Phenomena

The electronic structure of this compound, featuring electron-donating (hydroxyl) and electron-withdrawing (dione) groups on an aromatic system, provides a framework for studying intramolecular charge transfer (ICT) and other electronic phenomena.

Studies on analogous molecules, such as 4-hydroxy-3-methoxybenzaldehyde, have shown that the presence of such donor-acceptor pairs can lead to the formation of an ICT state upon photoexcitation. nih.gov This often results in unique photophysical properties, such as dual fluorescence emission. nih.gov The fluorescent properties of hydroxyl naphthalene-1,4-dione derivatives have been noted, with some emitting green light in solution. researchgate.netlookchem.com

The investigation of the absorption and emission spectra of this compound in various solvents of differing polarity can provide information about the nature of its excited states and the extent of charge transfer. The benzyl group can also influence the electronic properties through steric and weak electronic effects, potentially tuning the photophysical behavior. Understanding these fundamental electronic phenomena is crucial for the design of new fluorescent probes, sensors, and materials for optoelectronic applications. nih.gov

Based on a comprehensive review of the available research, it is not possible to generate an article on the chemical compound “this compound” that meets the specified requirements for being thorough, informative, and scientifically accurate.

Extensive searches for this specific compound—a naphthalene-1,2-dione derivative—did not yield dedicated research findings related to its synthesis, computational modeling, or applications in chemical biology and materials science. The existing body of scientific literature focuses overwhelmingly on the isomeric naphthalene-1,4-dione scaffold, particularly derivatives of 2-hydroxy-1,4-naphthoquinone (lawsone).

Therefore, constructing an article that adheres strictly to the provided outline for "this compound" is not feasible without resorting to speculation or including information on related but distinct chemical structures, which would violate the explicit instructions of the request.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the structural identity of 3-Benzyl-4-hydroxy-naphthalene-1,2-dione?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to assign proton and carbon environments, with high-resolution mass spectrometry (HRMS) to confirm molecular weight. For crystalline samples, single-crystal X-ray diffraction (SXRD) using programs like SHELXL can resolve bond angles and stereochemistry . Infrared (IR) spectroscopy can validate functional groups (e.g., hydroxyl and ketone moieties).

Q. How can researchers optimize the synthesis of this compound to improve yield?

- Methodological Answer : Use a Friedel-Crafts acylation followed by benzylation, monitoring reaction progress via thin-layer chromatography (TLC). Optimize solvent polarity (e.g., dichloromethane for acylation, dimethylformamide for benzylation) and catalyst loading (e.g., AlCl₃). Post-synthesis, employ column chromatography with silica gel (ethyl acetate/hexane gradient) for purification. Reagent-grade benzyl halides and anhydrous conditions minimize side reactions .

Q. What techniques are suitable for quantifying this compound in environmental samples?

- Methodological Answer : Solid-phase extraction (SPE) using Oasis HLB cartridges effectively concentrates the compound from aqueous matrices. Pair with liquid chromatography-tandem mass spectrometry (LC-MS/MS) in negative ionization mode for high sensitivity. Calibrate with deuterated internal standards (e.g., triclosan-d₃) to correct matrix effects .

Advanced Research Questions

Q. How can conflicting toxicological data on this compound be systematically evaluated?

- Methodological Answer : Apply a tiered risk-of-bias (RoB) framework:

Tier 1 : Assess study design (e.g., randomization, blinding) using questionnaires (Table C-7) .

Tier 2 : Evaluate exposure characterization (dose accuracy, route specificity) and outcome validity (e.g., hepatic effects in animal models) .

Tier 3 : Use meta-analysis to resolve contradictions, prioritizing studies with low RoB and standardized endpoints (e.g., oxidative stress markers) .

Q. What experimental designs are recommended for studying the environmental persistence of this compound?

- Methodological Answer : Conduct microcosm studies under controlled conditions:

- Aerobic/Anaerobic Degradation : Monitor compound decay via LC-UV and identify metabolites using high-resolution orbitrap MS.

- Partitioning : Measure soil-water distribution coefficients (Kd) using batch equilibration methods.

- Photolysis : Exclude UV-absorbing interferents and quantify degradation products (e.g., quinone derivatives) .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

- Methodological Answer :

In Silico Docking : Use molecular dynamics simulations to predict binding affinity for enzymes like cytochrome P450.

In Vitro Assays : Employ hepatic microsomes to study metabolic pathways (e.g., hydroxylation) and LC-MS to track metabolite formation.

Gene Expression Profiling : Use RT-qPCR or RNA-seq to identify upregulated/downregulated genes (e.g., Nrf2 pathway) in exposed cell lines .

Data Analysis and Validation

Q. What statistical approaches address variability in dose-response studies of this compound?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Apply bootstrap resampling to estimate confidence intervals for EC₅₀ values. For high-throughput data, apply false discovery rate (FDR) correction to mitigate Type I errors .

Q. How can crystallographic data from SHELX refinements improve structural validation?

- Methodological Answer : Refine X-ray data with SHELXL-2018, ensuring R-factor convergence (<5%). Validate hydrogen bonding networks using Mercury software. Cross-check torsion angles against Cambridge Structural Database entries to identify steric strain .

Methodological Pitfalls to Avoid

- Synthesis : Avoid aqueous workup if intermediates are moisture-sensitive.

- Toxicity Studies : Exclude studies lacking sham controls or using non-relevant exposure routes (e.g., parenteral administration in environmental risk assessment) .

- Analytical Methods : Prevent analyte adsorption by silanizing glassware with dimethyldichlorosilane .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.